Product packaging for 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole(Cat. No.:)

5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole

Cat. No.: B15207131
M. Wt: 166.18 g/mol
InChI Key: CGUPPFOWWBECHH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole is a chemical scaffold of significant interest in medicinal and heterocyclic chemistry research. The isoxazole ring is a privileged structure in drug discovery, known for its diverse biological activities. This specific biisoxazole derivative serves as a versatile building block for developing novel bioactive molecules. Its structure is amenable to further functionalization, making it valuable for constructing compound libraries aimed at exploring new chemical space. Researchers can utilize this compound in various applications, including the synthesis of potential pharmacological agents. The core isoxazole structure is present in several clinically used drugs and compounds with documented anti-inflammatory, antimicrobial, and anticancer properties, underscoring its broad utility in life science research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B15207131 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,5-dimethyl-3-(1,2-oxazol-3-yl)-2H-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2)5-7(10-12-8)6-3-4-11-9-6/h3-5,10H,1-2H3

InChI Key

CGUPPFOWWBECHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(NO1)C2=NOC=C2)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5,5 Dimethyl 2,5 Dihydro 3,3 Biisoxazole Systems

Ring-Opening Reactions of Dihydroisoxazoles

The dihydroisoxazole (B8533529) ring, a five-membered heterocycle, is susceptible to ring-opening reactions under various conditions, owing to the relatively weak N-O bond. These reactions are pivotal for the synthetic utility of this scaffold, providing access to a range of other molecular architectures.

Photolysis of isoxazoles is a well-established method for inducing ring cleavage. wikipedia.org Under UV irradiation, the weak N-O bond in the isoxazole (B147169) ring can break, leading to the formation of highly reactive intermediates. wikipedia.org This process often proceeds through a triplet vinylnitrene intermediate. researchgate.net The primary intermediate formed upon photochemical cleavage is typically an azirine, a three-membered heterocyclic ring containing a nitrogen atom. wikipedia.orgresearchgate.net This azirine intermediate is often transient and can undergo further reactions. nih.govacs.org The isomerization of substituted azirines is a common route for the synthesis of various heterocycles due to the high strain of the three-membered ring, which can be opened under photolysis, thermolysis, or catalysis. researchgate.netnih.gov For instance, 2-carbonyl-substituted 2H-azirines can isomerize to isoxazoles or oxazoles. researchgate.netnih.gov

The photochemical rearrangement of a 2-benzoyl-3-phenyl-2H-azirine to 3,5-diphenylisoxazol is believed to occur via a triplet vinylnitrene intermediate. researchgate.net The formation of nitrene-like transition states has also been suggested in the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, a transformation that can be overcome under harsh experimental conditions. nih.gov

The dihydroisoxazole ring can be catalytically transformed into other heterocyclic systems, most notably pyrroles and oxazoles. These rearrangements often proceed through an initial ring-opening to form an intermediate that subsequently cyclizes.

The conversion of isoxazoles to pyrroles can be achieved using various transition metal catalysts. researchgate.netorganic-chemistry.org For example, highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org Similarly, an iron-mediated ring-opening and rearrangement cascade of 4-alkenylisoxazoles provides a pathway to polysubstituted pyrroles. researchgate.net The synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides can be catalyzed by zinc iodide (ZnI2) or rhodium complexes at room temperature. organic-chemistry.org

The isomerization between isoxazoles, azirines, and oxazoles is a key transformation that can be controlled by reaction conditions. nih.govacs.org Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govacs.org These azirines can then be selectively isomerized into either isoxazoles under catalytic conditions (e.g., dioxane, 105 °C) or into oxazoles under non-catalytic thermolysis (e.g., o-dichlorobenzene, 170 °C). nih.govacs.org The specific reaction pathway is influenced by the substituents on the initial isoxazole core and the reaction conditions, a phenomenon that has been rationalized using DFT calculations. nih.govacs.org

Transformation Catalyst/Conditions Product
Dihydroisoxazole to PyrroleCopper on Carbon (Cu/C), heatPolysubstituted Pyrrole
4-Alkenylisoxazole to PyrroleIron-mediatedPolysubstituted Pyrrole
Isoxazole to AzirineFe(II) catalystTransient 2H-azirine
Azirine to IsoxazoleCatalytic (dioxane, 105 °C)Isoxazole derivative
Azirine to OxazoleThermolysis (o-dichlorobenzene, 170 °C)Oxazole derivative

Nucleophilic and Electrophilic Reactivity of the Isoxazole Ring

The isoxazole ring is considered an electron-rich azole. wikipedia.org This electronic character influences its reactivity towards both nucleophiles and electrophiles. Electrophilic aromatic substitution on the isoxazole ring is known to favor substitution at the 4-position. reddit.com A variety of 3,5-disubstituted 4-halo(seleno)isoxazoles can be prepared in good to excellent yields under mild conditions through the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogenating agents like ICl, I2, Br2, or PhSeBr. acs.org

The 3-halo-Δ²-isoxazoline scaffold is a valuable synthetic intermediate, with the 3-bromo derivative being a particularly useful electrophilic warhead that can react with nucleophilic active sites in enzymes. researchgate.net The reactivity of this scaffold allows for the synthesis of a range of functionalized molecules, including variously decorated dihydroisoxazoles, β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines. researchgate.net

Cross-Coupling Reactions of Halogenated Isoxazoles and Biisoxazoles

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated isoxazole and biisoxazole systems to introduce molecular diversity. mdpi.comorganic-chemistry.org Common cross-coupling reactions include the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. mdpi.comyoutube.com These reactions typically employ a palladium catalyst to couple an organometallic reagent with an organic halide. youtube.com

The reactivity of halogens in these cross-coupling reactions generally follows the order: I > Br >> Cl. mdpi.com This differential reactivity allows for site-selective functionalization of polyhalogenated heterocycles. nih.gov While there is a lack of specific reports on the site-selective cross-coupling of polyhalogenated isoxazoles with identical halogen atoms, the general principles of sterically and electronically controlled processes, as well as ligand- and additive-controlled reactions, are applicable. nih.gov

For biisoxazole systems, cross-coupling reactions can be envisioned to either functionalize each isoxazole ring individually or to create more complex linked structures. The synthesis of bis-isoxazoles has been reported through the reaction of bis-chalcone dibromides with hydroxylamine (B1172632) hydrochloride. researchgate.net

Cross-Coupling Reaction Typical Catalyst Reactants Bond Formed
Suzuki-MiyauraPalladium(0) complexOrganoboron compound + Organic halideC-C
StillePalladium(0) complexOrganotin compound + Organic halideC-C
NegishiPalladium(0) or Nickel(0) complexOrganozinc compound + Organic halideC-C
SonogashiraPalladium(0) complex and Copper(I) saltTerminal alkyne + Organic halideC-C (sp-sp²)
Buchwald-HartwigPalladium(0) complexAmine/Alcohol + Organic halideC-N / C-O

Oxidation Pathways of Dihydroisoxazole Moieties

The oxidation of the dihydroisoxazole ring can lead to various products depending on the oxidizing agent and the substitution pattern of the ring. The direct oxidation of isoxazolidines, the fully saturated analogues of dihydroisoxazoles, has been studied as a route to biologically active compounds. mdpi.com Ruthenium tetroxide (RuO4) has been used as a catalyst for the oxidation of N-substituted isoxazolidines, with the potential for oxidation at multiple sites on the ring system. mdpi.com

The oxidation of 2H-oxazoles, which share some structural similarities with dihydroisoxazoles, to 2-oxazolones has been observed, catalyzed by aldehyde oxidase. nih.gov This suggests that enzymatic oxidation could be a potential transformation pathway for dihydroisoxazole systems. For the specific compound 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide, it is noted that it can be oxidized by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Transformations to Other Heterocyclic and Complex Molecules

The dihydroisoxazole ring serves as a versatile building block for the synthesis of a wide array of other heterocyclic and complex molecules. nuph.edu.uaresearchgate.net The ring-opening and rearrangement reactions discussed previously are key strategies for these transformations. nih.govresearchgate.net

For example, the reaction of 5,5-dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones with hydroxylamine can lead to the formation of 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones. researchgate.net These products can then be further elaborated. By generating nitrile oxide intermediates from a nitromethyl group in the side chain, subsequent 1,3-dipolar cycloaddition reactions with alkynes or alkenes can be performed to introduce additional isoxazole or isoxazoline (B3343090) rings, respectively, leading to more complex, multi-heterocyclic structures. researchgate.net The synthesis of bisthiazoles and polythiazoles has also been explored, indicating the potential for linking multiple heterocyclic units. researchgate.net

Derivatization and Functionalization Strategies for 5,5 Dimethyl 2,5 Dihydro 3,3 Biisoxazole

Regioselective Functionalization of Biisoxazole Scaffolds

Regioselective functionalization allows for precise chemical modifications at specific positions on the biisoxazole rings, which is essential for structure-activity relationship studies. The inherent reactivity of the isoxazole (B147169) ring dictates the preferred sites for substitution.

One prominent strategy involves the direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). This method provides access to a range of 4-fluorinated isoxazoles, which can be valuable for creating derivatives with altered electronic properties. clockss.orgbeilstein-journals.org The reaction proceeds efficiently and has been demonstrated on a gram-scale, highlighting its practical utility. beilstein-journals.org

Another powerful approach for regioselective modification is the aromatic nucleophilic substitution (SNAr) of a nitro group, typically at the C-5 position. An efficient method has been developed for novel functionalized bis(isoxazoles) based on the SNAr reactions of 5-nitroisoxazoles with various O,O-, N,N-, and S,S-bis(nucleophiles). nih.gov This approach yields a wide range of bis(isoxazole) derivatives with good isolated yields and as single regioisomers. nih.gov The reactivity of 5-nitroisoxazoles in SNAr reactions provides a straightforward protocol for the functionalization of the isoxazole ring under mild conditions with a broad scope of nucleophiles. nanobioletters.com

Furthermore, the regioselectivity of [3+2] cycloaddition reactions used to construct the biisoxazole scaffold itself can be controlled to produce specific isomers. Studies on the synthesis of bis-isoxazolines have shown that the cycloaddition of nitrile oxides can be highly regioselective, with density functional theory (DFT) calculations often used to predict and explain the observed outcomes. scielo.org.mxrsc.org

Introduction of Diverse Functional Groups

The introduction of specific functional groups onto the biisoxazole scaffold is a primary method for creating derivatives with desired properties, from increased energy content to altered biological activity.

The insertion of hydroxymethyl (–CH₂OH) groups is a key functionalization step, particularly as a precursor to more complex derivatives. The synthesis and crystal structure of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole have been reported, confirming the viability of introducing these groups onto the biisoxazole core. rsc.org This compound consists of two planar isoxazole rings, each substituted with a hydroxymethyl group. rsc.org Similarly, 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole has also been synthesized, demonstrating that multiple hydroxymethyl groups can be incorporated. rsc.org These alcohol functionalities serve as versatile handles for subsequent reactions, such as esterification.

A critical application of functionalized biisoxazoles is in the field of energetic materials. The hydroxymethyl groups can be readily converted to nitrate (B79036) esters (–CH₂ONO₂) through nitration, a process that significantly increases the energy density and oxygen balance of the molecule. nih.gov Introducing nitrate ester groups is a highly effective method for enhancing the energetic performance of molecules. nih.gov

Several energetic derivatives based on the 3,3'-biisoxazole scaffold have been synthesized and characterized. These compounds are of interest as potential melt-castable explosives and energetic plasticizers. scholarsresearchlibrary.comresearchgate.netkuey.net The synthesis is often scalable and can be achieved through metal-free [3+2] cycloaddition reactions followed by nitration. researchgate.netkuey.net

Table 1: Examples of Energetic Biisoxazole Nitrate Esters

Compound NameKey Properties and Potential Applications
3,3'-bis-isoxazole-5,5'-bis-methylene dinitrateFavorable sensitivity properties; potential as a melt-castable secondary explosive and propellant plasticizer. scholarsresearchlibrary.com
3,3′-biisoxazole-4,4′,5,5′-tetrakis(methyl nitrate)Favorable sensitivity properties; potential as a nitrate plasticizer and highly explosive material. researchgate.net
[3,3ʹ-bis-isoxazole]-5,5ʹ-diylbis(ethane-2,1-diyl)dinitrate (BIDEDN)Low melting point, favorable sensitivity; potential use as a propellant plasticizer. kuey.net
[3,3ʹ-biisoxazole]-4,4ʹ,5,5ʹ-tetrayltetrakis(ethane-2,1-diyl)tetranitrate (BITETN)Low melting point, favorable sensitivity; potential use as a propellant plasticizer. kuey.net

The introduction of trifluoromethyl (–CF₃) groups is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Similar strategies can be applied to biisoxazole scaffolds. One effective method involves the cycloaddition reaction of trifluoromethyl nitrile oxide, which allows for the preparation of a range of trifluoromethylated isoxazole building blocks. researchgate.net Controlling the concentration of the nitrile oxide is critical to favor the desired isoxazole product over furoxan dimer formation. researchgate.netnih.gov

Another advanced strategy is the diastereoselective additive trifluoromethylation of isoxazole triflones using the Ruppert–Prakash reagent (TMSCF₃). This reaction yields highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl (SO₂CF₃) group at the 4-position, achieving high yields and excellent diastereoselectivities. clockss.org

Table 2: Trifluoromethylation Approaches for Isoxazole Scaffolds

MethodReagentsProduct TypeKey Features
1,3-Dipolar CycloadditionTrifluoromethyl nitrile oxide, AlkynesTrifluoromethylated isoxazoles researchgate.netRequires controlled generation of the nitrile oxide to maximize yield.
Additive Trifluoromethylation/HalogenationRuppert–Prakash reagent (TMSCF₃)5-trifluoromethyl-4-triflyl-2-isoxazolines clockss.orgHigh to excellent yields and excellent diastereoselectivities.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a versatile pathway for introducing a wide array of functionalities onto the biisoxazole ring system, particularly when the ring is activated by an electron-withdrawing group. As mentioned previously, the nitro group is an excellent leaving group in SNAr reactions on isoxazole rings. nih.gov

The reaction of 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group) with various nucleophiles proceeds with excellent chemical yields under mild conditions. nanobioletters.com This methodology has been used to synthesize novel functionalized bis(isoxazoles) by reacting 5-nitroisoxazoles with different bis(nucleophiles), leading to a range of derivatives in good yields. nih.gov This chemo- and regioselective functionalization highlights the utility of SNAr reactions in creating complex isoxazole-based architectures. nih.gov

Hydrazinolysis and Amidation Approaches

Hydrazinolysis and amidation are important reactions for converting ester or carboxylic acid functionalities on the biisoxazole scaffold into hydrazides and amides, respectively. These derivatives are of significant interest in medicinal chemistry.

Amidation, the formation of an amide bond, is a common and robust reaction. Isoxazole-4-carboxylic acids can be converted to their corresponding acid chlorides and subsequently condensed with various aromatic or aliphatic amines to yield the target carboxamide derivatives. scholarsresearchlibrary.com Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP) can be used to directly form the amide bond between an isoxazole carboxylic acid and an amine. nih.gov These methods have been successfully employed to synthesize a wide variety of isoxazole carboxamides. nih.govscholarsresearchlibrary.comclockss.org

Hydrazinolysis involves the reaction of a substrate, typically an ester or imide, with hydrazine (B178648) (H₂NNH₂). This reaction can be used to convert an ester-functionalized biisoxazole into a carbohydrazide (B1668358) derivative. researchgate.net However, the isoxazole ring itself can be susceptible to cleavage under certain reducing or strongly basic conditions due to its weak N-O bond. kuey.net Therefore, reaction conditions for hydrazinolysis must be carefully controlled to achieve the desired functional group transformation without promoting undesired ring opening. nih.gov In related heterocyclic systems, hydrazinolysis has been shown to sometimes lead to ring-opening and rearrangement products, a possibility that must be considered when functionalizing the biisoxazole core. clockss.org

Halogenation of Isoxazole Rings

The introduction of halogen atoms onto the isoxazole rings of 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole is a critical derivatization strategy for modulating its electronic properties and providing a handle for further functionalization. While specific literature on the direct halogenation of this particular biisoxazole is limited, the reactivity of related isoxazoline (B3343090) and isoxazole systems provides a strong basis for predicting the likely outcomes of such reactions. The non-aromatic nature of the 2,5-dihydroisoxazole rings dictates that the halogenation reactions will likely proceed through mechanisms other than classical electrophilic aromatic substitution.

The primary positions susceptible to halogenation on the this compound core are the C4 positions of the dihydroisoxazole (B8533529) rings. Halogenation at this position can be achieved using various electrophilic halogenating agents. Additionally, the potential for ring-opening reactions under certain halogenating conditions must be considered.

Common halogenating agents for isoxazoline systems include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. These reagents are often preferred due to their milder reaction conditions compared to diatomic halogens. The reactions are typically carried out in a suitable organic solvent, and the regioselectivity is influenced by the substitution pattern on the isoxazoline ring.

For instance, the treatment of a 2,5-dihydroisoxazole with NBS would be expected to result in the introduction of a bromine atom at the C4 position. The reaction likely proceeds through an electrophilic addition of the halogen to the C=N double bond, followed by the elimination of a proton to yield the substituted product.

Another potential reaction pathway, particularly under more forceful conditions or with specific reagents, is ring-opening halogenation. This has been observed for some isoxazole derivatives where treatment with an electrophilic halogenating agent leads to the cleavage of the N-O bond and the formation of a halogenated acyclic compound.

The table below summarizes the potential halogenation reactions for the isoxazole rings of this compound based on the known reactivity of similar compounds.

Halogenating AgentPotential ProductTypical ConditionsReaction Type
N-Bromosuccinimide (NBS)4-Bromo-5,5-dimethyl-2,5-dihydro-3,3'-biisoxazoleInert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or lightAllylic Bromination
N-Chlorosuccinimide (NCS)4-Chloro-5,5-dimethyl-2,5-dihydro-3,3'-biisoxazoleInert solvent (e.g., CH₂Cl₂), room temperature or gentle heatingElectrophilic Addition-Elimination
Bromine (Br₂)4,4'-Dibromo-5,5,5',5'-tetramethyl-2,5,2',5'-tetrahydro-3,3'-biisoxazoleInert solvent, often in the presence of a mild baseElectrophilic Addition-Elimination
Trichloroisocyanuric acid (TCCA)Ring-opened chlorinated productsAcetonitrile, elevated temperaturesRing-opening chlorination

Detailed Research Findings:

Furthermore, electrophilic ring-opening chlorination and bromination reactions have been reported for isoxazoles using agents like NCS and N-bromosaccharin. researchgate.net These reactions proceed through the selective cleavage of the N-O bond, leading to structurally diverse halogenated compounds. researchgate.net This indicates a potential competing reaction pathway for the halogenation of this compound, which could lead to acyclic derivatives rather than simple substitution on the heterocyclic rings.

The choice of halogenating agent and reaction conditions is therefore crucial in directing the outcome of the reaction towards either substitution on the isoxazole ring or ring-opening. Milder reagents and controlled temperatures would likely favor substitution, while more reactive reagents and higher temperatures could promote ring cleavage. The synthesis of 3-halo-4,5-dihydroisoxazoles is often achieved through 1,3-dipolar cycloaddition reactions involving halogenated precursors, which can be an alternative strategy to direct halogenation. rsc.org

Theoretical and Computational Studies of 5,5 Dimethyl 2,5 Dihydro 3,3 Biisoxazole

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For biisoxazole systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict the most stable three-dimensional structure.

The process begins with a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For the related compound 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN), studies have shown that the two isoxazole (B147169) rings adopt a co-planar trans geometry to minimize steric hindrance. It is computationally predicted that 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole would adopt a similar low-energy trans conformation around the central C3-C3' bond.

Once the geometry is optimized, further calculations can determine the molecule's energetic properties, including its total energy, enthalpy, and Gibbs free energy. These values are crucial for assessing the molecule's thermodynamic stability.

Table 1: Representative Predicted Geometric Parameters for a Biisoxazole System Note: This table is illustrative, based on typical DFT calculation outputs for similar heterocyclic compounds.

ParameterPredicted Value (Å or °)
Bond Lengths
C3 - C3'1.485
N2 - O11.420
C3 - N21.295
C5 - O11.480
Bond Angles
C4 - C3 - C3'121.5
N2 - C3 - C3'118.0
O1 - N2 - C3110.5
Dihedral Angle
N2 - C3 - C3' - N2'180.0 (trans)

Molecular Orbital (MO) Calculations for Electronic Structure and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more reactive. For biisoxazole systems, MO calculations can predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.85Electron Donor (Nucleophilic sites)
LUMO-1.20Electron Acceptor (Electrophilic sites)
HOMO-LUMO Gap 5.65 Indicator of Chemical Stability
Note: The values are representative for a heterocyclic system and illustrate the output of MO calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions. It provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule.

By calculating the π bond orders, one can assess the degree of electron delocalization across the biisoxazole rings. Higher bond orders indicate stronger, more double-bond-like character. Total charge density calculations reveal the partial atomic charges on each atom, identifying electron-rich (negative charge) and electron-poor (positive charge) centers. This information is fundamental for predicting how the molecule will interact with other reagents. For instance, in related heterocyclic systems, NBO analysis has been used to quantify the stabilization energy associated with intramolecular charge transfer from donor (lone pair) orbitals to acceptor (antibonding) orbitals, which is crucial for molecular stability.

Computational Analysis of Intermolecular Forces (e.g., Van der Waals Contacts)

In the solid state, the properties of a molecular crystal are governed by intermolecular forces. Computational methods can be used to analyze and quantify these non-covalent interactions. For the related energetic material 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, analysis of the crystal structure reveals that van der Waals contacts are the dominant intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental measurements to confirm a molecule's structure. DFT calculations are widely used to compute vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

FT-IR Spectra: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. It is a known issue that DFT methods tend to overestimate vibrational wavenumbers, so the calculated values are often multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to improve agreement with experimental data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule in its optimized geometry.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

The close agreement often found between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataCalculated ValueExperimental Value
FT-IR (cm⁻¹)
C=N stretch1615 (scaled)1605
C-O-N stretch1180 (scaled)1172
¹³C NMR (ppm)
C3155.8154.9
C589.288.5
UV-Vis (nm)
λmax265268

Conformational Energetics and Dynamics of Biisoxazole Systems

Biisoxazole systems possess conformational flexibility, primarily due to the potential for rotation around the single bond connecting the two isoxazole rings (the C3-C3' bond). Computational methods can be used to explore the potential energy surface (PES) associated with this rotation.

By performing a relaxed scan of the dihedral angle between the two rings, a profile of energy versus angle can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them. For similar bi-aryl systems, the lowest energy conformation is typically a trans-planar or near-planar arrangement that minimizes steric clash between the rings. Other conformers, such as a cis-planar or twisted (gauche) structures, would likely be higher in energy. The energy difference between these conformers and the rotational energy barriers can be calculated to understand the dynamics of the molecule in solution. These theoretical findings can often be correlated with experimental NMR studies, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provide information about the proximity of atoms in the molecule's average conformation.

Advanced Applications in Chemical Sciences

Role as Synthetic Building Blocks and Precursors for Complex Organic Molecules

The inherent reactivity of the isoxazole (B147169) ring, particularly the susceptibility of its N-O bond to reductive cleavage, makes the 3,3'-biisoxazole framework a valuable precursor for a variety of complex organic molecules. This transformation unmasks latent functionalities, providing a strategic route to densely functionalized structures.

The synthesis of β-amino acids is of great importance due to their role in creating peptidomimetics with enhanced stability against proteolysis. mdpi.com Isoxazoline (B3343090) and isoxazole moieties serve as effective masked precursors for the 1,3-amino alcohol unit, a key structural feature of β-amino acids. The general strategy involves the catalytic hydrogenation of the isoxazole ring, which cleaves the weak N-O bond to generate a γ-amino alcohol or related structures. nih.gov While this method is well-established for simpler isoxazoles, the 3,3'-biisoxazole scaffold offers a pathway to more complex, difunctional molecules.

Reductive cleavage of a biisoxazole derivative could theoretically yield a C-linked bis(β-amino acid) or various imino/amino polyols, depending on the substituents and reaction conditions. This approach provides stereochemical control and access to novel, highly functionalized building blocks that are otherwise challenging to synthesize. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid is itself a type of β-amino acid, illustrating the close relationship between these structures. mdpi.com The application of this reductive strategy to the 3,3'-biisoxazole core could unlock synthetic pathways to unique diamino diols and related complex structures.

The 3,3'-biisoxazole system is a versatile platform for the synthesis of other heterocyclic structures. The isoxazole ring can undergo various transformations, including ring-opening and cycloaddition reactions, to construct new heterocyclic systems. This utility is part of a broader strategy in medicinal chemistry known as molecular hybridization, where two or more bioactive scaffolds are combined into a single molecule to enhance activity. mdpi.com

Research has demonstrated the successful synthesis of isoxazole-triazole and isoxazole-pyrazole hybrids, where the isoxazole unit serves as a key intermediate. nih.govnih.gov These hybrid molecules often exhibit promising biological activities. The 3,3'-biisoxazole core, with its two reactive isoxazole units, presents an opportunity to create elaborate bis-heterocyclic compounds or complex fused-ring systems. The transformation of the isoxazole rings into other heterocycles like pyrazoles, triazoles, or pyridines can lead to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Applications in Materials Science

The rigid, planar, and electron-rich nature of the 3,3'-biisoxazole core makes it an attractive component for the design of advanced functional materials. Its derivatives have shown significant promise in energetic materials, luminescent complexes, and liquid crystals.

Derivatives of the 3,3'-biisoxazole scaffold have been investigated as high-performance energetic materials. A notable example is 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN), which has been synthesized and characterized as a potential replacement for trinitrotoluene (TNT) in melt-castable explosive formulations. amazonaws.comresearchgate.net The biisoxazole core provides a stable, high-density framework, while the attached alkyl nitric ester groups contribute to the energetic performance and act as plasticizers. amazonaws.com

The heterocyclic base of BIDN can exhibit Lewis-base behavior, enhancing compatibility with nitrocellulose-based propellant formulations, while the alkyl nitrate (B79036) groups ensure miscibility with other common energetic plasticizers. amazonaws.com The combination of high density, thermal stability, and tailored compatibility makes biisoxazole-based compounds highly promising for next-generation energetic materials.

Table 1: Properties of the Energetic Material BIDN

Property Value Source
Chemical Formula C₈H₆N₄O₈ amazonaws.comresearchgate.net
Molecular Conformation Two planar isoxazole rings, trans geometry amazonaws.comresearchgate.net
Crystal System Monoclinic researchgate.net
Calculated Density 1.610 g/cm³ amazonaws.comresearchgate.net

The 3,3'-biisoxazole ligand has been successfully incorporated into organometallic complexes to create novel luminescent materials. Research has shown that 5,5'-disubstituted-3,3'-bisisoxazoles can be prepared via a one-step "click chemistry" approach and subsequently used to form complexes with iridium and rhenium.

These organometallic complexes exhibit luminescence, with the emission wavelengths being dependent on the specific substituents at the 5 and 5' positions of the biisoxazole rings. This tunability allows for the rational design of phosphorescent materials with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The rigid and linear geometry of the 3,3'-biisoxazole scaffold is highly conducive to the formation of liquid crystalline phases. Molecules that exhibit liquid crystallinity, or mesophases, possess a degree of molecular order intermediate between that of a crystalline solid and an isotropic liquid. Isoxazole-containing compounds are known to form stable mesophases due to their strong dipole moments, polarizability, and anisotropic molecular shape. beilstein-journals.org

Studies on various isoxazole derivatives have demonstrated their capacity to form nematic and smectic liquid crystal phases. tandfonline.comresearchgate.net The isoxazole ring's geometry and electronic properties promote the necessary intermolecular interactions for liquid crystal formation. beilstein-journals.org Specifically, the isoxazole core favors the induction of nematic phases. beilstein-journals.org The incorporation of the 3,3'-biisoxazole unit as a central mesogenic core, combined with flexible terminal chains, is a promising strategy for designing new liquid crystalline materials with tailored phase behavior and transition temperatures for display and sensor technologies. researchgate.net

Table 2: Mentioned Compounds

Compound Name
5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole
3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN)
5-amino-3-methyl-isoxazole-4-carboxylic acid

Photochromic and Electrochemical Probe Applications

While direct studies on the photochromic and electrochemical properties of this compound are not extensively documented, the broader class of isoxazole-containing compounds has shown significant promise in these areas.

Photochromism:

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a property of significant interest for applications in optical data storage, molecular switches, and smart materials. Research on related azoheteroarenes, such as arylazo-3,5-dimethylisoxazoles, has demonstrated excellent photoswitching ability in both solution and solid states. These compounds exhibit reversible E-Z photoisomerization upon irradiation with UV and visible light, leading to distinct color changes. This behavior is attributed to the electronic properties of the isoxazole ring system. While the dihydro nature of this compound may alter the electronic conjugation compared to fully aromatic isoxazoles, the fundamental N-O bond could still participate in photo-induced transformations, suggesting a potential for photochromic behavior that warrants further investigation.

Electrochemical Probes:

Compound Class Application Key Findings
Arylazo-3,5-dimethylisoxazolesPhotochromismExhibit reversible E-Z isomerization with high Z-isomer stability.
IsoxazolesElectrochemical SynthesisParticipate in electro-oxidative cycloaddition reactions. nih.gov

This table summarizes findings on related isoxazole compounds to infer potential applications for this compound.

Utilization in Chemical Biology for Chemoproteomic Photo-Crosslinking Methods

A significant advancement in the application of isoxazole-containing molecules is in the field of chemical biology, specifically in chemoproteomic photo-crosslinking. This technique is crucial for identifying protein-ligand interactions and elucidating the targets of bioactive small molecules.

Traditionally, photo-crosslinking has relied on extrinsic photoreactive groups like aryl azides and diazirines. However, the synthesis and attachment of these motifs can be complex and may alter the binding properties of the parent molecule. The intrinsic photochemistry of the isoxazole ring offers a compelling alternative. Upon UV irradiation, the labile N-O bond in the isoxazole ring can lead to the formation of reactive intermediates, such as nitrenes and azirines. These intermediates can then form covalent bonds with nearby amino acid residues of a target protein, effectively "capturing" the interaction.

This approach offers a more minimalist photo-crosslinker that is often an integral part of the bioactive molecule's scaffold, reducing potential steric hindrance and preserving the original binding affinity. The utility of isoxazole photo-crosslinking has been demonstrated in various biologically relevant experiments and is compatible with standard proteomics workflows. This positions isoxazole-based compounds, including derivatives of this compound, as promising tools for photoaffinity labeling to map ligand binding sites and profile off-target effects in drug discovery.

Photo-Crosslinking Method Advantages Disadvantages
Traditional (Aryl Azides, Diazirines) Well-established methods.Can be synthetically challenging to install; may perturb binding.
Isoxazole-Based (Intrinsic) Minimalist design; less likely to alter binding affinity.Photochemistry and crosslinking efficiency can be context-dependent.

This table compares traditional and isoxazole-based photo-crosslinking methods.

Development of Novel Reagents and Catalysts Based on Biisoxazole Scaffolds

The unique structural and electronic properties of the biisoxazole scaffold make it an attractive platform for the development of novel reagents and catalysts. The two linked isoxazole rings can act as bidentate ligands for metal coordination, or the entire scaffold can serve as a rigid backbone for positioning catalytic groups.

Novel Reagents:

The reactivity of the isoxazole ring, particularly its susceptibility to ring-opening reactions, can be harnessed to generate new synthetic intermediates. For example, the cleavage of the N-O bond can provide access to 1,3-dicarbonyl compounds or other functionalized structures. Biisoxazole derivatives can serve as precursors to more complex molecular architectures. The specific substitution pattern on this compound, with its gem-dimethyl groups, offers steric influence that could be exploited to control the stereochemistry of subsequent reactions.

Catalysis:

Conclusion and Future Research Directions

Synthesis of 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole: Current State and Challenges

The synthesis of biisoxazoles, including derivatives like this compound, presents a specialized area within heterocyclic chemistry. While direct research on the targeted synthesis of this compound is not extensively documented in publicly available literature, the current state of its synthesis can be inferred from established methods for constructing isoxazole (B147169) and biisoxazole cores. A primary challenge in the synthesis of unsymmetrical biisoxazoles is achieving high regioselectivity. Traditional methods often yield a mixture of isomers, necessitating complex and often low-yielding purification steps. beilstein-journals.org

Key challenges in the synthesis of such compounds include:

Control of Regioselectivity: The formation of the biisoxazole linkage requires precise control to ensure the desired connectivity between the two isoxazole rings.

Reaction Conditions: Many synthetic routes for isoxazoles necessitate harsh reaction conditions, which can be incompatible with sensitive functional groups and are not environmentally friendly. olemiss.edu The development of milder and more efficient protocols is a continuing challenge.

Precursor Availability: The synthesis of the dihydroisoxazole (B8533529) moiety typically involves 1,3-dipolar cycloaddition reactions. mdpi.com The availability and stability of the required nitrile oxides and substituted alkenes are crucial for an efficient synthesis. For this compound, a key precursor would be a substituted alkene that leads to the 5,5-dimethyl substitution pattern on the dihydroisoxazole ring.

Emerging Trends in Biisoxazole Chemistry and Dihydroisoxazole Reactivity

Recent advancements in isoxazole and biisoxazole chemistry are paving the way for more efficient and versatile synthetic strategies. nih.govresearchgate.netrsc.org One of the most significant emerging trends is the use of transition-metal catalysis. researchgate.net Catalytic systems, particularly those based on copper and ruthenium, have been shown to improve the regioselectivity and yield of isoxazole formation, often under milder reaction conditions. beilstein-journals.org

The reactivity of the dihydroisoxazole ring itself is a subject of ongoing research. Dihydroisoxazoles are valuable synthetic intermediates because the N-O bond can be cleaved to reveal other functional groups, such as β-hydroxy ketones and γ-amino alcohols. mdpi.com This latent functionality makes dihydroisoxazole-containing molecules like this compound attractive scaffolds for the synthesis of more complex molecules.

Potential Avenues for Advanced Synthetic Methodology Development

Building on current trends, several avenues for advanced synthetic methodology development for compounds like this compound can be envisioned.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and selectivity in the synthesis of biisoxazoles. This approach can also enhance the safety of handling potentially unstable intermediates like nitrile oxides.

Photoredox Catalysis: Light-induced isomerization and cycloaddition reactions represent a promising area for the synthesis of complex heterocyclic systems, including biisoxazoles. researchgate.net Photoredox catalysis could enable novel reaction pathways that are not accessible through traditional thermal methods.

Enantioselective Synthesis: For biisoxazoles with chiral centers, the development of enantioselective synthetic methods is a significant goal. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cycloaddition reaction that forms the dihydroisoxazole ring.

A summary of potential advanced synthetic methodologies is presented in the table below.

MethodologyPotential Advantages
Flow ChemistryImproved control over reaction parameters, enhanced safety, potential for higher yields and selectivity.
Photoredox CatalysisAccess to novel reaction pathways, mild reaction conditions. researchgate.net
Enantioselective SynthesisControl of stereochemistry, access to chiral biisoxazole derivatives.

Future Prospects for Application in Novel Chemical Technologies

The isoxazole and dihydroisoxazole motifs are present in a wide range of biologically active compounds, suggesting potential applications for this compound in various chemical technologies. nih.govresearchgate.netrsc.orgnih.gov

Medicinal Chemistry: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netrsc.orgnih.gov The unique three-dimensional structure of a biisoxazole derivative could lead to novel interactions with biological targets. Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents.

Agrochemicals: Dihydroisoxazole derivatives have been investigated as herbicides. researchgate.net The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and selectivity.

Materials Science: The rigid, heteroaromatic structure of the biisoxazole core could be of interest in the design of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs) or organic semiconductors, although this area remains largely unexplored for this specific class of compounds.

The future of biisoxazole chemistry is bright, with ongoing innovations in synthetic methodology and a growing understanding of the potential applications of these versatile heterocyclic compounds.

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